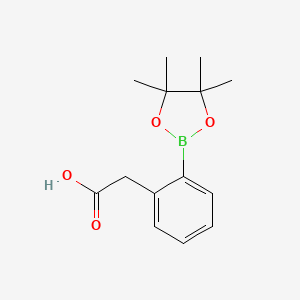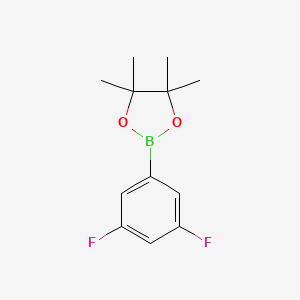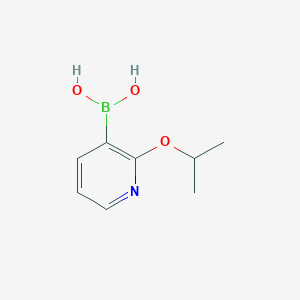
4-(Difluorometoxi)-1-fluoro-2-metil-benceno
Descripción general
Descripción
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene is an organic compound characterized by the presence of difluoromethoxy, fluoro, and methyl groups attached to a benzene ring
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene seems to interact with the TGF-β1 pathway, specifically inhibiting the Epithelial-Mesenchymal Transformation (EMT) process . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increases the expression of E-cadherin . It also significantly reduces Smad2/3 phosphorylation levels .
Biochemical Pathways
The TGF-β1 pathway is the primary biochemical pathway affected by 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The action of 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that it could potentially be used as a therapeutic agent to reduce Idiopathic Pulmonary Fibrosis (IPF) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation reaction, where a difluoromethyl group is introduced using reagents such as ClCF2H in the presence of a metal catalyst like gold (Au) or silver (Ag) . Another approach involves the use of difluoromethoxylated ketones as building blocks, which can be further reacted with arylhydrazines to form the desired compound .
Industrial Production Methods: Industrial production of 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluoro and difluoromethoxy groups influence the reactivity of the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Reagents: Such as halogens and nitrating agents, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-fluoro-benzene derivatives, while reduction may produce partially or fully reduced benzene rings.
Comparación Con Compuestos Similares
Difluoromethyl phenyl sulfide: Exhibits similar lipophilicity and hydrogen bond donor properties but differs in its sulfur-containing structure .
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Shares the difluoromethoxy group but has additional functional groups that confer different biological activities .
Uniqueness: 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene is unique due to its specific combination of difluoromethoxy, fluoro, and methyl groups, which impart distinct chemical and biological properties
Propiedades
IUPAC Name |
4-(difluoromethoxy)-1-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZFUZPAUWFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


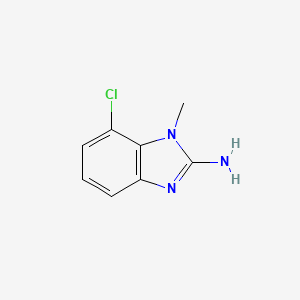
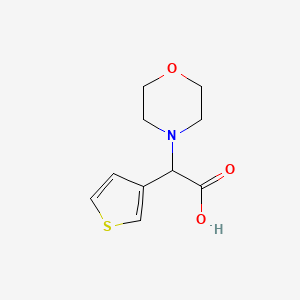
![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride](/img/structure/B1452694.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)
![[2-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1452696.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)
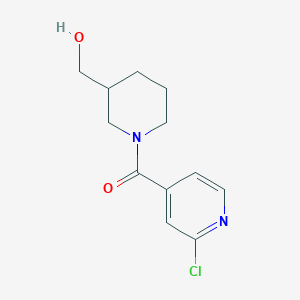
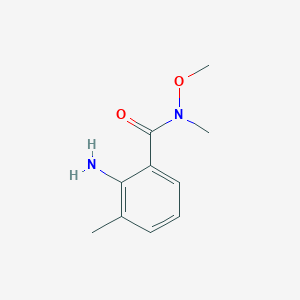
![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)


